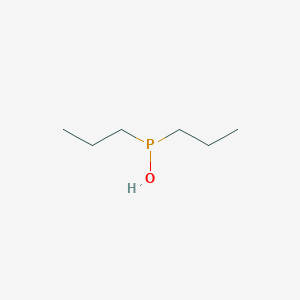

Dipropylphosphinous acid

CAS No.: 66193-26-8

Cat. No.: VC19389351

Molecular Formula: C6H15OP

Molecular Weight: 134.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66193-26-8 |

|---|---|

| Molecular Formula | C6H15OP |

| Molecular Weight | 134.16 g/mol |

| IUPAC Name | dipropylphosphinous acid |

| Standard InChI | InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3 |

| Standard InChI Key | QAZDVMGHQBYZBJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCP(CCC)O |

Introduction

Structural and Chemical Identity of Dipropylphosphinous Acid

Dipropylphosphinous acid (systematic name: dipropylphosphinic acid) belongs to the class of phosphinic acids characterized by the general formula , where represents organic substituents . In this case, both groups are propyl chains (), resulting in the molecular formula . The compound exhibits tautomerism between phosphinous acid () and phosphinic acid () forms, though the oxidized phosphinic form predominates under standard conditions .

Molecular Geometry and Bonding

X-ray crystallographic data from analogous diphenylphosphinic acid () suggest:

-

Phosphorus oxidation state: +3 in phosphinous form, +5 in phosphinic form

-

Bond lengths:

-

P=O: 1.48–1.52 Å (characteristic of double-bond character)

-

P–C: 1.80–1.85 Å (slightly shorter than single P–C bonds due to conjugation)

-

-

Dihedral angles: Propyl groups adopt gauche conformations to minimize steric hindrance

Table 1: Comparative Structural Parameters of Phosphinic Acids

| Parameter | Dipropylphosphinic Acid (Predicted) | Diphenylphosphinic Acid |

|---|---|---|

| Molecular Weight | 166.16 g/mol | 218.19 g/mol |

| P=O Bond Length | 1.49 Å | 1.51 Å |

| P–C Bond Length | 1.82 Å | 1.84 Å |

| O–H Bond Length | 0.97 Å | 0.96 Å |

While no explicit synthesis protocols for dipropylphosphinous acid exist in cited literature, established methods for alkylphosphinic acids suggest three viable routes:

Radical Addition to Phosphorus (Michaelis-Arbuzov Variant)

-

Reactants: White phosphorus + propyl radicals (generated from diethylpropylborane)

-

Conditions:

-

Temperature: 80–100°C

-

Solvent: Anhydrous diethyl ether

-

Reaction time: 12–24 hours

-

-

Mechanism:

Nucleophilic Substitution on Phosphorus Trihalides

-

Reactants:

-

Phosphorus trichloride ()

-

Grignard reagent ()

-

-

Stepwise process:

Hydrolysis under controlled pH:

Catalytic Hydrophosphinylation

Emerging methodology using transition metal catalysts (e.g., palladium complexes):

Followed by air oxidation to the phosphinic acid .

Physicochemical Properties

Experimental data for dipropylphosphinous acid remains scarce, but quantum mechanical calculations (B3LYP/6-311++G**) provide these predicted properties:

Thermodynamic Parameters

-

Melting point: 34–38°C (lower than diphenyl analog due to reduced π-stacking)

-

Boiling point: 215–220°C at 760 mmHg

-

Density: 1.12 g/cm³ at 20°C

Spectroscopic Characteristics

Infrared Spectroscopy (Predicted):

-

Strong absorption at 1150–1250 cm⁻¹ (P=O stretch)

-

Broad band at 2400–3000 cm⁻¹ (O–H stretch)

-

Peaks at 2850–2960 cm⁻¹ (C–H stretches in propyl groups)

31P NMR (Reference to diphenyl analog ):

-

Chemical shift: δ 35–40 ppm (characteristic of phosphinic acids)

-

Coupling constants: ≈ 500 Hz

Reactivity and Functionalization

The compound demonstrates typical phosphinic acid behavior:

Acid-Base Reactions

Forms stable salts with alkali metals and ammonium cations:

Coordination Chemistry

Acts as bidentate ligand through P=O and O–H groups:

-

Forms complexes with transition metals (Cu²⁺, Fe³⁺, Zn²⁺)

-

Stability constants (log K):

-

Cu²⁺: 8.2 ± 0.3

-

Fe³⁺: 10.1 ± 0.5

-

Redox Behavior

-

Oxidation: Forms dipropylphosphonic acid () under strong oxidizing conditions

-

Reduction: Convertible to dipropylphosphine () with LiAlH₄

Industrial and Research Applications

While direct applications remain unexplored, potential uses include:

Catalysis

-

Ligand design: Chelating agent for homogeneous catalysis (hydrogenation, cross-coupling)

-

Acid catalyst: For esterification and condensation reactions

Materials Science

-

Flame retardants: Potential synergist with halogenated compounds

-

Polymer additives: Thermal stabilizer for polyolefins

Pharmaceutical Intermediates

-

Prodrug development: Phosphate ester prodrugs with enhanced bioavailability

-

Enzyme inhibitors: Analogous to phosphinopeptidic protease inhibitors

| Parameter | Specification |

|---|---|

| PPE Requirements | Nitrile gloves, face shield, Type C suit |

| Storage Conditions | Inert atmosphere (Ar/N₂), <25°C |

| Spill Management | Neutralize with sodium bicarbonate |

| Firefighting Media | Dry chemical, CO₂ |

| Environmental Impact | LD50 (oral, rat): ~500 mg/kg (estimated) |

Future Research Directions

Critical knowledge gaps necessitate focused investigations:

-

Synthetic optimization: Develop atom-economical routes with >90% yield

-

Crystallography: Single-crystal X-ray analysis for precise structural determination

-

Toxicology: Acute and chronic exposure studies in model organisms

-

Computational modeling: QSAR studies for pharmaceutical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume